molecular formula C19H16N2O3S2 B285411 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No. B285411
M. Wt: 384.5 g/mol
InChI Key: LAGWYNIWXILIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide, also known as BZML, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. BZML is a thiazole-based compound that has been synthesized by combining benzodioxane and thiazole moieties. The compound has been found to exhibit promising biological activities, making it a potential candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not yet fully understood. However, it has been suggested that the compound may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide may also exert its antimicrobial activity by disrupting the bacterial cell membrane or inhibiting bacterial enzymes.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been found to exhibit several biochemical and physiological effects. The compound has been shown to cause cell cycle arrest and induce apoptosis in cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has also been found to decrease the production of reactive oxygen species and inhibit the expression of pro-inflammatory cytokines. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to reduce the levels of serum glucose and triglycerides in diabetic rats.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is its broad-spectrum activity against cancer cells and bacteria. The compound has also been found to exhibit low toxicity towards normal cells, making it a potential candidate for further development. However, the limitations of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide include its poor solubility in water and its instability under acidic conditions.

Future Directions

There are several future directions for the research and development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide. One potential direction is to investigate the structure-activity relationship of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide and its derivatives to optimize its biological activity. Another direction is to explore the potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide as a lead compound for the development of novel anticancer and antimicrobial agents. Furthermore, the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce the risk of drug resistance.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves the condensation of 2-(4-phenylthiazol-2-ylthio)acetic acid with 2,3-dihydrobenzo[d][1,3]dioxin-6-amine in the presence of a coupling agent, such as EDCI or HATU. The reaction is carried out in a suitable solvent, such as DMF or DMSO, at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been found to exhibit anti-inflammatory and antioxidant activities.

properties

Molecular Formula

C19H16N2O3S2

Molecular Weight

384.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H16N2O3S2/c22-18(20-14-6-7-16-17(10-14)24-9-8-23-16)12-26-19-21-15(11-25-19)13-4-2-1-3-5-13/h1-7,10-11H,8-9,12H2,(H,20,22)

InChI Key

LAGWYNIWXILIDS-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC(=CS3)C4=CC=CC=C4

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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